molecular formula C8H10N4 B11922250 1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine CAS No. 933750-44-8

1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine

Cat. No.: B11922250
CAS No.: 933750-44-8
M. Wt: 162.19 g/mol
InChI Key: LELHMZWBGIPGMK-UHFFFAOYSA-N
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Description

1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[4,5-c]pyridine core . The ethanamine side chain can then be introduced through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, aryl, or other functional groups .

Scientific Research Applications

1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, modulating their activity. The compound may also inhibit certain enzymes, affecting biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Similar in structure but with different biological activities.

    Imidazo[1,2-a]pyridine: Another isomer with distinct pharmacological properties.

    Imidazo[1,5-a]pyridine: Known for its use in different therapeutic areas.

Uniqueness

1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine is unique due to its specific arrangement of the imidazole and pyridine rings, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound .

Properties

CAS No.

933750-44-8

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine

InChI

InChI=1S/C8H10N4/c1-5(9)8-11-6-2-3-10-4-7(6)12-8/h2-5H,9H2,1H3,(H,11,12)

InChI Key

LELHMZWBGIPGMK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(N1)C=NC=C2)N

Origin of Product

United States

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